molecular formula C17H18ClN3O5S B2523769 N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1357933-89-1

N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2523769
CAS No.: 1357933-89-1
M. Wt: 411.86
InChI Key: PPFGBZKLWNXXAS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex synthetic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a 2-oxo-1,2-dihydropyridin (2-pyridone) core, a privileged scaffold known to confer various biological activities . The structure is further functionalized with a morpholine-4-sulfonyl group, a modification often employed to enhance physicochemical properties such as aqueous solubility and membrane permeability, thereby improving the compound's bioavailability and drug-likeness . The presence of the N-(4-chlorophenyl)acetamide moiety suggests potential for diverse molecular interactions, making this compound a valuable intermediate or candidate for the development of targeted therapeutic agents . While the specific biological profile of this exact compound requires further investigation, structurally similar molecules featuring chlorophenyl and morpholine-sulfonyl groups have been studied for their inhibitory effects on critical protein targets, such as vascular endothelial growth factor receptors (VEGFR), highlighting the potential of this chemical class in oncology and other disease areas . Researchers can utilize this high-quality chemical as a key building block in synthetic campaigns, a reference standard in analytical studies, or a lead compound in high-throughput screening assays to explore new mechanisms of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c18-13-1-3-14(4-2-13)19-16(22)12-20-11-15(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFGBZKLWNXXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridinyl structure, followed by the introduction of the morpholine sulfonyl group and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Methoxy-5-methylphenyl) Analog (CAS 1251553-07-7)

This analog replaces the 4-chlorophenyl group with a 2-methoxy-5-methylphenyl substituent. Molecular weight increases slightly to 421.47 g/mol, but the absence of chlorine may reduce halogen bonding interactions critical for target engagement .

N-[(4-Fluorophenyl)methyl] Derivative (CAS 1112440-70-6)

This compound features a 4-fluorobenzyl group instead of 4-chlorophenyl. Fluorine’s electronegativity and smaller atomic radius may improve metabolic stability compared to chlorine, though at the cost of reduced lipophilicity (ClogP ~2.5 vs. ~3.0 for the parent compound).

Modifications to the Sulfonyl Group

Azepane-1-sulfonyl Derivative (CAS 1251608-26-0)

Replacing morpholine-4-sulfonyl with azepane-1-sulfonyl introduces a seven-membered ring, increasing steric hindrance and flexibility. The larger azepane group may reduce solubility (predicted aqueous solubility: ~0.02 mg/mL vs. ~0.05 mg/mL for the parent compound) but could improve selectivity for targets requiring bulkier substituents. Molecular weight rises to 403.5 g/mol .

N-Methyl-N-(3-methylphenyl) Variant

Here, the sulfonyl group remains unchanged, but the acetamide’s nitrogen is substituted with methyl and 3-methylphenyl groups. This modification likely enhances metabolic stability by shielding the amide bond from hydrolysis.

Core Scaffold Analogues

2-Oxoindoline Derivatives (Egyptian Journal Study)

Compounds like 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18) share the acetamide linkage but replace the dihydropyridinone core with indole-derived structures. These analogs exhibit broader π-conjugation, which may enhance UV absorption properties (λmax ~320 nm) but reduce enzymatic target compatibility due to planar rigidity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ClogP* Notable Features
Parent Compound C19H23ClN3O6S 421.47 4-Chlorophenyl, morpholine-4-sulfonyl 3.0 Balanced lipophilicity, halogen bonding
N-(2-Methoxy-5-methylphenyl) Analog C19H23N3O6S 421.47 2-Methoxy-5-methylphenyl 2.8 Enhanced steric bulk
4-Fluorophenylmethyl Derivative C21H17ClFN3O4S 461.89 4-Fluorobenzyl, 1,2,4-oxadiazole 2.5 Improved metabolic stability
Azepane-1-sulfonyl Analog C20H25N3O4S 403.5 Azepane-1-sulfonyl 3.2 Increased steric flexibility
N-Methyl-N-(3-methylphenyl) Variant C19H23N3O5S 405.5 N-Methyl, 3-methylphenyl 3.5 Higher ClogP, metabolic shielding

*ClogP values estimated using fragment-based methods.

Research Implications

The parent compound’s 4-chlorophenyl and morpholine-4-sulfonyl groups position it as a versatile scaffold for optimizing target affinity and pharmacokinetics. Substituting chlorine with fluorine or modifying the sulfonyl ring size (e.g., azepane) offers avenues to fine-tune solubility and selectivity. Future studies should prioritize in vitro assays to correlate structural variations with biological activity, particularly in kinase or protease inhibition .

Biological Activity

N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a morpholine sulfonyl moiety, and a dihydropyridine ring. This compound is part of the sulfonamide derivatives known for their diverse biological activities, making it a candidate for research in medicinal chemistry.

Chemical Structure

The structural formula of this compound can be represented as follows:

C12H14ClN2O4S\text{C}_{12}\text{H}_{14}\text{ClN}_{2}\text{O}_{4}\text{S}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

  • Antibacterial Activity : Studies indicate that compounds with similar structures exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its antibacterial properties.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes, including acetylcholinesterase (AChE) and urease. Inhibitory assays demonstrated significant activity, with IC50 values indicating strong binding affinity .
  • Anticancer Potential : Research into structurally related compounds suggests potential anticancer properties. The dihydropyridine moiety may play a role in modulating cellular pathways associated with cancer progression .
  • Hypoglycemic Effects : Some derivatives have been associated with hypoglycemic activity, indicating potential use in managing diabetes .

The mechanism by which this compound exerts its effects likely involves:

  • Binding to Enzymes : The morpholine and sulfonyl groups enhance the binding affinity to target enzymes, inhibiting their activity and leading to therapeutic effects.
  • Receptor Interaction : The compound may interact with specific receptors involved in various biological processes, influencing signaling pathways crucial for disease management.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-2-[5-(piperidine-sulfonyl)-dihydropyridin]acetamideFluorine substitution enhances lipophilicityAnticancer activity
N-(3-chlorophenyl)-2-[5-(piperidine-sulfonyl)-dihydropyridin]acetamidePiperidine instead of morpholineAntimicrobial properties
N-(phenethyl)-2-[5-(sulfonamide)-dihydropyridin]acetamideDifferent aryl substituentEnzyme inhibition

These comparisons highlight the diversity within the chemical class and underscore the unique features of this compound that may contribute to its specific biological activities.

Docking Studies

In silico docking studies have illustrated how this compound interacts with amino acid residues in target proteins. These studies provide valuable information on binding modes and affinities that are essential for understanding its pharmacological profile .

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